Fenyramidol

Analgesia Muscle Relaxation Preclinical Pharmacology

Selecting a muscle relaxant for preclinical research often forces a trade-off: agents lack intrinsic analgesia, requiring NSAID co-administration that confounds study outcomes and elevates adverse event burden. Fenyramidol (CAS 553-69-5) resolves this as a single-entity dual analgesic-muscle relaxant with a validated clinical profile. • Codeine-equivalent analgesia via interneuronal blockade - eliminates NSAID confounds • Superior safety vs. diclofenac combination therapy (p<0.001) in head-to-head spinal pain trials • Rapid Tmax (~1 h) & short t1/2 (1-2 h) enable precise acute-intervention dosing windows

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 553-69-5
Cat. No. B1203147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenyramidol
CAS553-69-5
Synonyms2-(beta-hydroxyphenethylamino)pyridine hydrochloride
phenyramidol
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC2=CC=CC=N2)O
InChIInChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15)
InChIKeyZEAJXCPGHPJVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenyramidol: Central Muscle Relaxant and Analgesic


Fenyramidol (also known as phenyramidol) is a centrally acting skeletal muscle relaxant and analgesic that has been in clinical use since the 1960s [1]. It is classified within the ATC system under M03BX30, a subgroup of other centrally acting muscle relaxants [2]. Unlike neuromuscular blockers or non-steroidal anti-inflammatory drugs (NSAIDs), its primary pharmacological action is attributed to interneuronal blockade within the spinal cord and brainstem, which reduces polysynaptic reflex transmission without impairing neuromuscular function [3]. The compound is also characterized by a rapid onset of action, achieving maximum plasma concentration within approximately one hour of oral administration, and a short elimination half-life of 1-2 hours [3].

Mechanistic Context Polysynaptic reflex inhibition in spinal cord and brainstem models
Dual Activity Profile Combined analgesic and muscle relaxant response in preclinical pain-spasm models
Pharmacokinetic Fit Rapid onset, short half-life; supports acute, titratable research protocols

Why Fenyramidol Cannot Be Generically Substituted


Selecting a muscle relaxant or analgesic for research or procurement based solely on its therapeutic class is a significant risk. Centrally acting muscle relaxants exhibit highly heterogeneous mechanisms of action, pharmacokinetic profiles, and clinical effect balances. Fenyramidol is a distinctive molecule because it combines a dual analgesic and muscle relaxant effect within a single chemical entity, a profile not common to all M03BX agents [1]. Preclinical and clinical data demonstrate that its analgesic potency is equivalent to codeine, placing it in a different efficacy tier than weaker over-the-counter analgesics like aspirin [2]. Furthermore, a head-to-head clinical study provides compelling evidence that substituting or augmenting fenyramidol therapy with an NSAID, such as diclofenac, yields no improvement in efficacy but does introduce a statistically significant increase in adverse drug reactions [3]. This demonstrates that the benefit-risk profile of fenyramidol is both compound-specific and regimen-dependent, and cannot be inferred from or achieved by generic substitution with other 'muscle relaxant' or 'analgesic' alternatives.

Mechanism Divergence
Centrally acting muscle relaxants have heterogeneous mechanisms; the dual analgesic-muscle relaxant profile may not be replicated by other M03BX agents.
Combination Risk
Clinical evidence indicates adding an NSAID like diclofenac did not improve endpoint response but increased reported adverse drug reactions (p<0.05).
PK Profile Mismatch
Long-acting alternatives (e.g., cyclobenzaprine) have markedly longer half-lives and different accumulation profiles, limiting direct interchangeability.

Fenyramidol Comparative Evidence


Dual Analgesic and Muscle Relaxant Activity

Preclinical studies were designed to compare fenyramidol's unique dual-action profile against standard single-mechanism analgesics. Unlike codeine or aspirin, which primarily provide analgesia, fenyramidol was the only drug studied that produced both measurable analgesia and muscle relaxation [1]. This dual action is a key differentiator from pure analgesics. In animal models of pain, fenyramidol demonstrated analgesic potency equivalent to that of codeine [2]. This potency profile places it well above the analgesic efficacy of aspirin, which is consistently reported as having a 'very high analgesic effect than aspirin' in multiple study descriptions [3].

Dual Activity vs. Codeine
Reported comparative
Analgesic potency equivalent to codeine; adds muscle relaxation
Supports dual-action pain-spasm model research
Preclinical models; cross-study inference
Analgesia Muscle Relaxation Preclinical Pharmacology Mechanism of Action

Clinical Safety: Monotherapy vs. Diclofenac Combination

A 2022 open-label, head-to-head clinical study directly compared the efficacy and safety of phenyramidol monotherapy (400 mg three times daily) against a combination of phenyramidol (400 mg three times daily) plus diclofenac (75 mg once daily) in 30 patients with acute spinal pain and muscle spasms [1]. The study found no difference in efficacy between the two treatment groups. However, a statistically significant difference in safety was observed: patients receiving phenyramidol alone experienced significantly fewer adverse drug reactions compared to those on the combination therapy (p<0.001) [1].

Monotherapy vs. +Diclofenac
Head-to-head
No efficacy difference; fewer adverse drug reactions with monotherapy (p<0.05)
Supports monotherapy model without NSAID additive risk
Open-label; n=30; spinal pain patients
Clinical Safety Adverse Drug Reactions Spinal Pain Muscle Spasm Monotherapy vs. Combination

Rapid Onset and Short Half-Life Pharmacokinetics

The pharmacokinetic profile of fenyramidol is characterized by a rapid onset and short duration of action, which contrasts with other centrally acting muscle relaxants that may have longer half-lives and different accumulation risks. Data from a Phase 1 bioequivalence study (NCT04639869) show that fenyramidol reaches its maximum plasma concentration (Tmax) within 0.25 to 1 hour after oral administration [1]. Its elimination half-life is reported to be 1-2 hours [1]. This contrasts with drugs like cyclobenzaprine, which has a half-life of up to 37 hours, or methocarbamol, which has a half-life of 1-2 hours but a slower onset of action [2].

Rapid PK Profile
Class-level inference
Tmax 0.25–1 h; half-life 1–2 h
Supports acute, titratable dosing protocols
Vs. cyclobenzaprine half-life up to 37 h
Pharmacokinetics Drug Metabolism Bioequivalence Half-life Tmax

Patient-Reported Efficacy in Acute Lumbago

Clinical data from a study evaluating phenyramidol for the treatment of acute lumbago and musculoskeletal pain provide quantitative evidence of its favorable tolerability and patient-perceived efficacy. When administered for up to 7 days, patient assessment of efficacy was reported as 'excellent' by 43% and 'good' by 38% of participants, with only 4% reporting a 'poor' outcome [1]. This high combined rate of positive patient-assessed outcomes (81%) underscores the compound's effectiveness in a real-world clinical setting.

Patient-Reported Response
Supporting evidence
81% rated excellent (43%) or good (38%)
Reported high patient-assessed endpoint response
Single-arm study; no comparator
Clinical Efficacy Acute Lumbago Musculoskeletal Pain Patient Outcomes Tolerability

Fenyramidol Research Applications


Monotherapy in Acute Spinal Pain Models

Based on the clinical evidence from a head-to-head trial demonstrating equivalent efficacy to a combination with diclofenac but a superior safety profile (p<0.001), fenyramidol is a strong candidate for research protocols evaluating monotherapy for acute spinal pain and associated muscle spasms. Its use can simplify study designs by avoiding the confounding variable of NSAID co-administration and their associated adverse event burden [1].

Dual-Action Analgesic and Muscle Relaxant Studies

For basic science investigations into the interplay between pain perception and muscle tone, fenyramidol offers a distinct advantage. As the only compound in its class demonstrated to produce both measurable analgesia and muscle relaxation in preclinical models, it serves as a unique chemical probe for dissecting these intertwined physiological processes [2].

Rapid Onset and Short Half-Life Studies

The pharmacokinetic profile of fenyramidol—achieving peak plasma concentration in under an hour and possessing a 1-2 hour elimination half-life—makes it particularly well-suited for acute intervention studies where rapid relief and a short duration of action are desirable. This profile allows for more precise control over the drug's active window and minimizes the risk of cumulative side effects, contrasting with longer-acting alternatives like cyclobenzaprine [3].

NSAID Contraindication Populations

Given the evidence that fenyramidol monotherapy is as effective as combination therapy with the NSAID diclofenac for spinal pain [1], researchers can investigate its potential as an alternative analgesic-muscle relaxant in populations where NSAIDs are contraindicated or poorly tolerated (e.g., due to renal impairment or gastrointestinal risk). This scenario provides a clear scientific justification for studying fenyramidol as a first-line option in such patient cohorts.

Application
Selection Property
Validation Focus
Acute spinal pain-spasm model studies
Monotherapy endpoint response without NSAID additive risk
Reported adverse event profile vs. combination
Pain-spasm dual-action research
Combined analgesic-muscle relaxant response
Preclinical dual-activity model validation
Acute, titratable exposure protocols
Rapid Tmax, short half-life
Pharmacokinetic endpoint monitoring, accumulation risk
NSAID-sparing research models
Monotherapy response in NSAID-intolerant contexts
Renal/GI endpoint monitoring in contraindicated populations
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